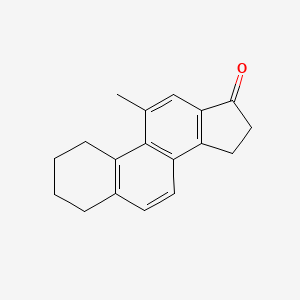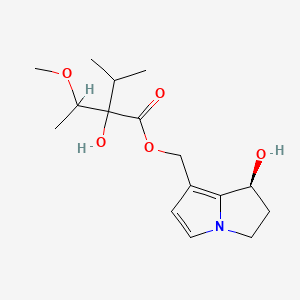![molecular formula C23H29N3O3 B13742855 butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate CAS No. 20954-15-8](/img/structure/B13742855.png)
butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate is a complex organic compound with the molecular formula C23H29N3O3. It is known for its unique structure, which includes an indazole ring, a benzoate ester, and a dimethylamino propoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Attachment of Dimethylamino Propoxy Group: The dimethylamino propoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino propoxy moiety.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate involves its interaction with specific molecular targets. The indazole ring is known to interact with various enzymes and receptors, modulating their activity. The dimethylamino propoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-[3-(dimethylamino)propoxy]benzoate: Lacks the indazole ring, making it less complex.
4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoic acid: Contains a carboxylic acid group instead of a butyl ester.
3-[3-(dimethylamino)propoxy]indazole: Missing the benzoate ester moiety.
Uniqueness
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate is unique due to its combination of an indazole ring, a benzoate ester, and a dimethylamino propoxy group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
CAS No. |
20954-15-8 |
|---|---|
Molecular Formula |
C23H29N3O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate |
InChI |
InChI=1S/C23H29N3O3/c1-4-5-16-29-23(27)18-11-13-19(14-12-18)26-21-10-7-6-9-20(21)22(24-26)28-17-8-15-25(2)3/h6-7,9-14H,4-5,8,15-17H2,1-3H3 |
InChI Key |
ZNHBGQCKVQVSPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


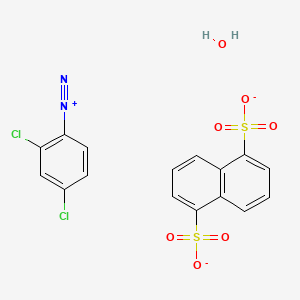

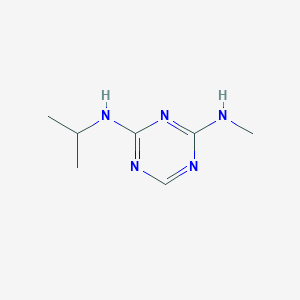
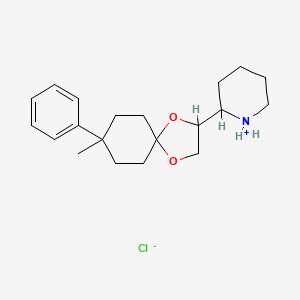
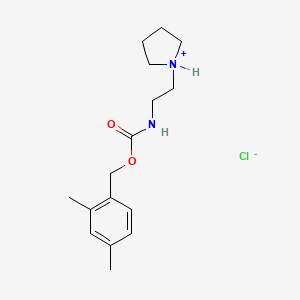
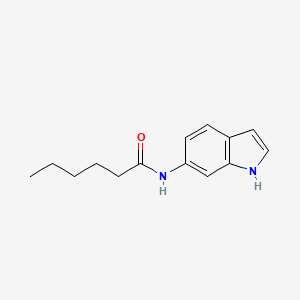
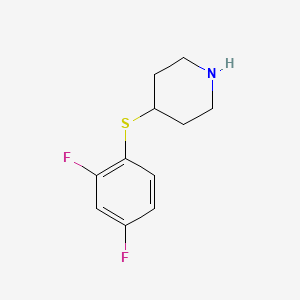
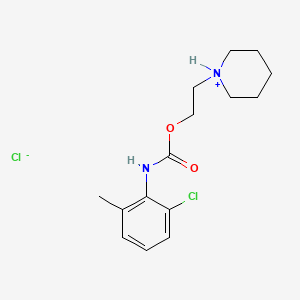
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
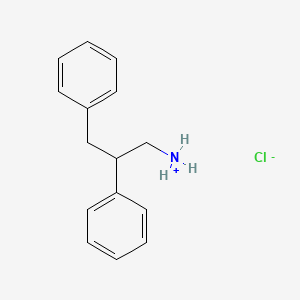

![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
